2-benzyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-benzyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a benzyl group, a benzoxazole moiety, and an isoindole dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Moiety: The synthesis begins with the preparation of the benzoxazole ring. This can be achieved by the condensation of 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the benzoxazole intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.
Construction of the Isoindole Dione Core: The final step involves the cyclization of the intermediate to form the isoindole dione core. This can be accomplished through a cyclization reaction using phthalic anhydride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the benzyl or benzoxazole rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-benzyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-benzyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its potential antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-1H-isoindole-1,3(2H)-dione: Lacks the benzoxazole moiety, which may result in different chemical reactivity and biological activity.
5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione: Lacks the benzyl group, potentially affecting its interaction with molecular targets.
Uniqueness
The presence of both the benzyl group and the benzoxazole moiety in 2-benzyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione imparts unique chemical properties and biological activities. This combination of structural features makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
2-benzyl-5-(5-methyl-1,3-benzoxazol-2-yl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c1-14-7-10-20-19(11-14)24-21(28-20)16-8-9-17-18(12-16)23(27)25(22(17)26)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLORROHOPIHGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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